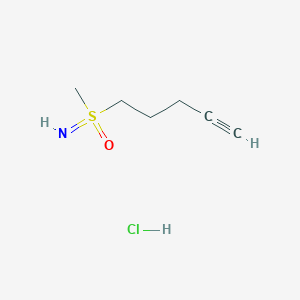

Imino-methyl-oxo-pent-4-ynyl-lambda6-sulfane;hydrochloride

Description

Imino-methyl-oxo-pent-4-ynyl-lambda6-sulfane;hydrochloride is a highly specialized organosulfur compound characterized by a lambda6-sulfane (hypervalent sulfur) core. The structure includes an imino group (NH), methyl substituent, oxo group (S=O), and a pent-4-ynyl chain, all coordinated to the sulfur center. The hydrochloride salt enhances its stability and solubility in polar solvents.

Key features of the compound:

Properties

IUPAC Name |

imino-methyl-oxo-pent-4-ynyl-λ6-sulfane;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NOS.ClH/c1-3-4-5-6-9(2,7)8;/h1,7H,4-6H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZBKRWWAWGCHEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)CCCC#C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino-methyl-oxo-pent-4-ynyl-lambda6-sulfane;hydrochloride typically involves the reaction of S-methylpent-4-yne-1-sulfinamide with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

Imino-methyl-oxo-pent-4-ynyl-lambda6-sulfane;hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

Imino-methyl-oxo-pent-4-ynyl-lambda6-sulfane;hydrochloride has numerous applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Imino-methyl-oxo-pent-4-ynyl-lambda6-sulfane;hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride (CAS 1621962-48-8)

This compound shares the lambda6-sulfane core and hydrochloride salt but substitutes the pent-4-ynyl group with a 2-aminoethyl chain. Key differences:

The alkyne group in the target compound enables distinct reactivity, such as Huisgen cycloaddition, whereas the aminoethyl analog is better suited for biomolecular interactions .

Sulfonamide Derivatives (e.g., 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride)

Sulfonamides differ in their sulfur oxidation state (S⁺⁴ vs. lambda6-S⁺⁶) and lack hypervalent bonding. However, both classes exhibit strong electrophilicity at sulfur:

The lambda6-sulfane’s hypervalent geometry may confer greater metabolic stability compared to sulfonamides, which are prone to hydrolysis .

Hydrochloride Salts of Amine Derivatives (e.g., O-Methylhydroxylamine Hydrochloride)

Hydrochloride salts are common in amine-containing compounds to enhance handling and solubility:

The target compound’s structural complexity may limit its solubility compared to simpler hydrochlorides like O-methylhydroxylamine .

Methodological Considerations for Comparative Analysis

As highlighted in , structural similarity assessments rely on molecular descriptors (e.g., functional groups, topology). While the target compound shares a lambda6-sulfane core with [(2-aminoethyl)imino]dimethyl-lambda6-sulfanone, its alkyne chain places it in a distinct chemical space. Computational tools like Tanimoto coefficients or pharmacophore mapping could quantify these differences, but such data are absent in the provided evidence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.